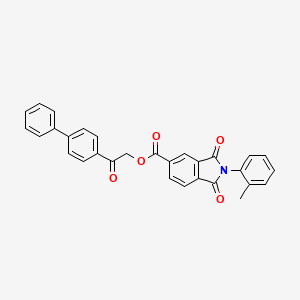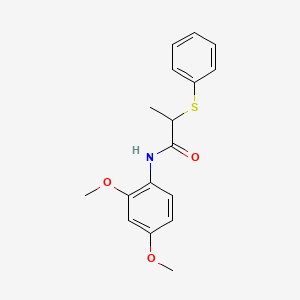
3-(2-methoxyphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of oxadiazole derivatives typically involves the cyclodehydration of diacylhydrazines, which can be prepared from acid chloride and hydrazine. The synthesis process for related oxadiazole compounds has been reported to be straightforward, under mild conditions, and with good yields. For instance, the synthesis of similar compounds from methy 4-hydroxybenzoate and 4-cyanophenol has demonstrated the simplicity and efficiency of the synthesis process, achieving yields that are quite satisfactory (Hu Yao-dong, 2013).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives has been extensively studied using spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR, alongside theoretical calculations. These studies provide detailed insights into the arrangement of atoms within the molecule and the electronic properties critical for understanding the compound's reactivity and potential applications (S. Srivastava et al., 2017).
Chemical Reactions and Properties
Oxadiazole derivatives participate in various chemical reactions due to the reactive nature of the oxadiazole ring. For example, reactions with aromatic diazonium salts can yield arylhydrazonal derivatives, which can further undergo condensation with active methylene compounds to produce pyridazine derivatives or with hydroxylamine hydrochloride to generate oxadiazole and triazole derivatives (Tayseer A. Abdallah et al., 2007).
Physical Properties Analysis
The physical properties of oxadiazole derivatives, such as melting points, boiling points, and solubility, are crucial for their practical applications. These properties depend on the molecular structure, particularly the substituents attached to the oxadiazole ring. For instance, the presence of methoxy and nitro groups in the compound can influence its solubility and thermal stability, which are essential factors for its application in materials science and as corrosion inhibitors (M. Bouklah et al., 2006).
Chemical Properties Analysis
The chemical properties of "3-(2-methoxyphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole" can be inferred from studies on similar compounds. The oxadiazole core is known for its electron-rich nature, which makes it a site for various chemical reactions. The presence of methoxy and nitro substituents further modulates the chemical reactivity, allowing for specific interactions with other molecules. These interactions are critical for the compound's potential biological activities and its application in materials science (F. Bentiss et al., 2002).
Mecanismo De Acción
Direcciones Futuras
The study of complex organic molecules like “3-(2-methoxyphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole” is a vibrant field of research. Future directions could include exploring its synthesis, investigating its reactions, studying its physical and chemical properties, and assessing its potential applications .
Propiedades
IUPAC Name |
3-(2-methoxyphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c1-21-13-8-3-2-7-12(13)14-16-15(22-17-14)10-5-4-6-11(9-10)18(19)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNACGEGIHZUCKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5208415.png)


![1,3-dioxo-2-[4-(4-phenyl-2-quinazolinyl)phenyl]-5-isoindolinecarboxylic acid](/img/structure/B5208425.png)
![5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5208439.png)

![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5208458.png)
![2,2-dimethyl-N-(1-{1-[4-(trifluoromethyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B5208460.png)
![1-[(4-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}phenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5208463.png)
![N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B5208464.png)
![2-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide](/img/structure/B5208469.png)
![N-(1-{1-[2-(1H-pyrazol-1-yl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5208479.png)

